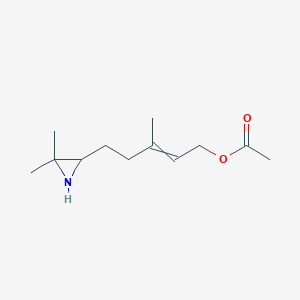
2-Penten-1-ol, 5-(3,3-dimethyl-2-aziridinyl)-, acetate (ester), (E)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Penten-1-ol, 5-(3,3-dimethyl-2-aziridinyl)-, acetate (ester), (E)-(9CI) is a complex organic compound characterized by its unique structure, which includes an aziridine ring and a pentenyl chain
Métodos De Preparación
The synthesis of 2-Penten-1-ol, 5-(3,3-dimethyl-2-aziridinyl)-, acetate (ester), (E)-(9CI) typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the aziridine ring: This can be achieved through the reaction of an appropriate amine with an epoxide under basic conditions.
Attachment of the pentenyl chain: This step involves the reaction of the aziridine intermediate with a pentenyl halide in the presence of a base.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Análisis De Reacciones Químicas
2-Penten-1-ol, 5-(3,3-dimethyl-2-aziridinyl)-, acetate (ester), (E)-(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles such as amines or thiols can open the ring to form substituted products.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions. Major products formed from these reactions include ketones, carboxylic acids, and substituted aziridines.
Aplicaciones Científicas De Investigación
2-Penten-1-ol, 5-(3,3-dimethyl-2-aziridinyl)-, acetate (ester), (E)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving aziridine-containing compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Penten-1-ol, 5-(3,3-dimethyl-2-aziridinyl)-, acetate (ester), (E)-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds to 2-Penten-1-ol, 5-(3,3-dimethyl-2-aziridinyl)-, acetate (ester), (E)-(9CI) include:
3,3-Dimethyl-4-penten-1-ol: A structurally related compound with a similar pentenyl chain but lacking the aziridine ring.
2-Penten-1-ol: A simpler compound with a pentenyl chain but without the aziridine and acetate groups.
Aziridine derivatives: Compounds containing the aziridine ring but with different substituents on the ring or chain.
The uniqueness of 2-Penten-1-ol, 5-(3,3-dimethyl-2-aziridinyl)-, acetate (ester), (E)-(9CI) lies in its combination of the aziridine ring and the pentenyl chain, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
[5-(3,3-dimethylaziridin-2-yl)-3-methylpent-2-enyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-9(7-8-15-10(2)14)5-6-11-12(3,4)13-11/h7,11,13H,5-6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDDPUCJKMDJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC(=O)C)CCC1C(N1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














